molecular formula C7H10ClF2NO B1490884 2-Chloro-1-(3,3-difluoroazetidin-1-yl)butan-1-one CAS No. 2091118-43-1

2-Chloro-1-(3,3-difluoroazetidin-1-yl)butan-1-one

Cat. No. B1490884
CAS RN: 2091118-43-1
M. Wt: 197.61 g/mol
InChI Key: QEFDLOATCVTIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for a similar compound, 2-(3,3-difluoroazetidin-1-yl)acetic acid hydrochloride, is 1S/C5H7F2NO2.ClH/c6-5(7)2-8(3-5)1-4(9)10;/h1-3H2,(H,9,10);1H . This provides some insight into the molecular structure of the compound.

Scientific Research Applications

Anti-Inflammatory Activity

A study explored the anti-inflammatory activity of compounds related to butan-2-one, including those with chloro substituents, and found that specific structural features contribute significantly to their anti-inflammatory effects (Goudie et al., 1978).

Detoxication Pathways

Research on the detoxication of chloroprene metabolites highlighted the formation of various chlorinated ketones and the role of glutathione and epoxide hydrolase in their metabolism, providing insights into the biochemical processing of similar structures (Munter et al., 2003).

Crystal Structure Analysis

A study on cyproconazole, which shares structural similarities with 2-Chloro-1-(3,3-difluoroazetidin-1-yl)butan-1-one, provided detailed insights into the crystal structure and molecular interactions, which are relevant for understanding the physical properties of similar compounds (Kang et al., 2015).

Photodegradation Studies

An investigation into the photodegradation of triadimefon, a compound related to butan-2-one derivatives, revealed the stability and breakdown products under various conditions, which is critical for environmental and safety assessments (Nag & Dureja, 1997).

Amylase Inhibitory Activity

A study on N-[3-Chloro-2-(substituted)-4-Oxazetidin-1-Yl]-4-(1H-Indol-3-Yl) Butanamide derivatives, which are structurally related, demonstrated significant amylase inhibitory activity, suggesting potential applications in metabolic disorders (Mathew et al., 2015).

Synthesis and Applications in Pharmaceutical Development

The process of synthesizing and evaluating various derivatives of similar structures has been explored for their potential applications in pharmaceuticals, particularly as anti-inflammatory and analgesic agents (Butters et al., 2001).

properties

IUPAC Name

2-chloro-1-(3,3-difluoroazetidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClF2NO/c1-2-5(8)6(12)11-3-7(9,10)4-11/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFDLOATCVTIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(C1)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(3,3-difluoroazetidin-1-yl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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